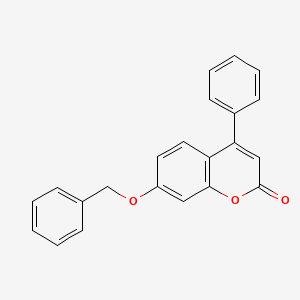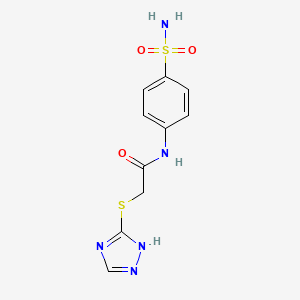![molecular formula C19H17Cl2N3O2S2 B11668227 N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)
N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de tiadiazol. Los tiadiazoles son conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas, antivirales y anticancerígenas . Este compuesto, con su estructura única, ha despertado interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida generalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo de 1,3,4-tiadiazol. Esto se puede lograr reaccionando hidrazinocarbotioamida con un derivado de ácido carboxílico apropiado en condiciones de reflujo . El intermedio resultante se somete entonces a nuevas reacciones para introducir los grupos 2,4-diclorobencilo y 3-metilfenoxi.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean pasos de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El átomo de azufre en el anillo de tiadiazol puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede reducirse para modificar el anillo de tiadiazol o el grupo bencilo.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar como agentes oxidantes.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores comunes.
Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) o nucleófilos como aminas y tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .
Aplicaciones Científicas De Investigación
N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado para posibles actividades anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida implica su interacción con varios objetivos moleculares. El compuesto puede inhibir la actividad de ciertas enzimas o proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, su actividad antimicrobiana puede ser el resultado de la inhibición de la síntesis de la pared celular bacteriana o la interferencia con la replicación del ADN .
Comparación Con Compuestos Similares
Compuestos similares
- N-(5-{4-[(2,5-diclorotiofen-3-il)sulfonil]piperazin1-il}-1,3,4-tiadiazol-2-il)pirazina-2-carboxamida
- N-(5-(4-{[3,5 bis (trifluorometil) fenil]sulfonil} piperazina-1-il)-1,3,4-tiazol-2-il) pirazina-2-carboxamida
Singularidad
En comparación con compuestos similares, N-(5-{[(2,4-diclorobencil)sulfanyl]metil}-1,3,4-tiadiazol-2-il)-2-(3-metilfenoxi)acetamida destaca por su patrón de sustitución específico en el anillo de tiadiazol. Esta estructura única puede conferir actividades biológicas y reactividad química distintas, lo que la convierte en un compuesto valioso para futuras investigaciones .
Propiedades
Fórmula molecular |
C19H17Cl2N3O2S2 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
N-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-12-3-2-4-15(7-12)26-9-17(25)22-19-24-23-18(28-19)11-27-10-13-5-6-14(20)8-16(13)21/h2-8H,9-11H2,1H3,(H,22,24,25) |
Clave InChI |
MQESNSROVHXCOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)

![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![2-[1-(1-Naphthalenylmethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethenyl 2-thiophenecarboxylate](/img/structure/B11668180.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)

![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)

![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
